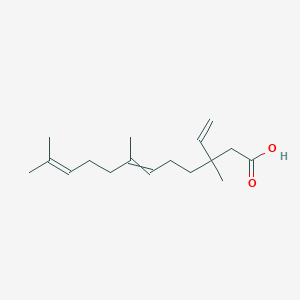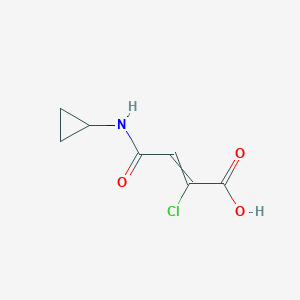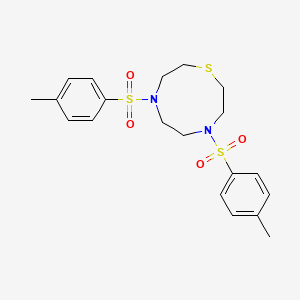![molecular formula C21H22O2 B14394744 2-(4-Ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane CAS No. 88672-71-3](/img/structure/B14394744.png)
2-(4-Ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane is an organic compound characterized by its unique dioxane ring structure with ethenylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane typically involves the reaction of ethenylphenyl derivatives with dioxane precursors under controlled conditions. The reaction may require catalysts to facilitate the formation of the dioxane ring and ensure the proper attachment of the ethenylphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in reactors designed to handle the specific conditions required for the synthesis. This includes maintaining the appropriate temperature, pressure, and catalyst concentrations to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of 2-(4-Ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propenoic acid, 2-methyl-, (4-ethenylphenyl)methyl ester
- 4-Acetoxystyrene
- 2-(4-Hydroxyphenyl)ethanol
Uniqueness
2-(4-Ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane is unique due to its dioxane ring structure combined with ethenylphenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
88672-71-3 |
|---|---|
Molekularformel |
C21H22O2 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
2-(4-ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane |
InChI |
InChI=1S/C21H22O2/c1-3-16-5-7-18(8-6-16)13-19-14-22-21(23-15-19)20-11-9-17(4-2)10-12-20/h3-12,19,21H,1-2,13-15H2 |
InChI-Schlüssel |
FADSWUWLFFGPSK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(C=C1)CC2COC(OC2)C3=CC=C(C=C3)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


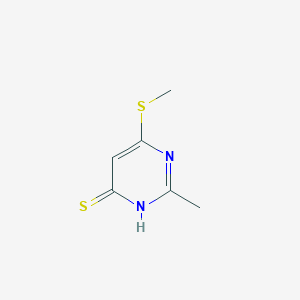
![5-Methylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione](/img/structure/B14394674.png)
![2-{3-[2-(Methylsulfanyl)ethoxy]naphthalen-2-yl}-1H-imidazo[4,5-b]pyridine](/img/structure/B14394682.png)
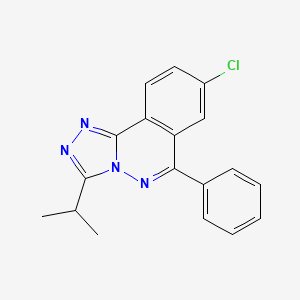
![1,1'-(Pentane-1,5-diyl)bis[4-(bromomethyl)benzene]](/img/structure/B14394689.png)
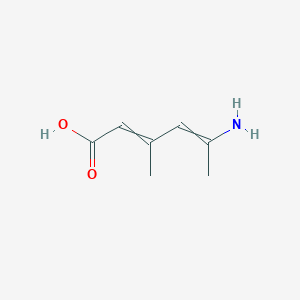
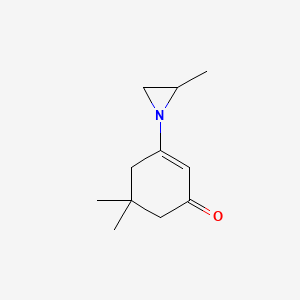
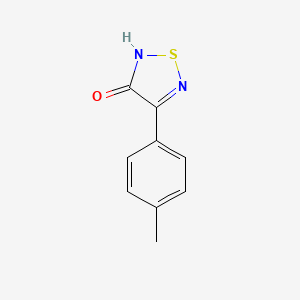
![N-{[4-(Benzyloxy)phenyl]methyl}formamide](/img/structure/B14394723.png)
